N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-ethoxybenzamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-ethoxybenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the adamantyl group and the thiadiazole ring in the structure of this compound contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-ethoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Adamantyl Group: The adamantyl group can be introduced through the reaction of the thiadiazole derivative with adamantyl halides in the presence of a base.
Benzylation and Ethoxylation:
Chemical Reactions Analysis
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-ethoxybenzamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-ethoxybenzamide can be compared with other similar compounds, such as:
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, but the presence of the adamantyl group in the target compound enhances its stability and potency.
Adamantyl Derivatives: Compounds with the adamantyl group are known for their high stability and resistance to metabolic degradation, making them suitable for drug development.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O2S/c1-2-33-24-10-8-23(9-11-24)25(32)31(18-19-6-4-3-5-7-19)27-30-29-26(34-27)28-15-20-12-21(16-28)14-22(13-20)17-28/h3-11,20-22H,2,12-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFKYPYEVANZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NN=C(S3)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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